molecular formula C5H5N3O3 B14795862 4-Pyrimidinemethanol, 5-nitro-

4-Pyrimidinemethanol, 5-nitro-

Cat. No.: B14795862
M. Wt: 155.11 g/mol
InChI Key: WNOFFJMFDMRFKL-UHFFFAOYSA-N
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Description

4-Pyrimidinemethanol, 5-nitro- is a chemical compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a hydroxymethyl group at the 4-position and a nitro group at the 5-position of the pyrimidine ring. Pyrimidines are significant in various biological processes and have applications in medicinal chemistry due to their structural similarity to nucleic acid bases.

Preparation Methods

The synthesis of 4-Pyrimidinemethanol, 5-nitro- can be achieved through several synthetic routes. One common method involves the reduction of 5-nitro-4-pyrimidinecarboxaldehyde using sodium borohydride in the presence of a suitable solvent such as methanol or ethanol. The reaction is typically carried out at room temperature, and the product is purified through recrystallization or chromatography .

Industrial production methods for this compound may involve more scalable processes, such as catalytic hydrogenation of 5-nitro-4-pyrimidinecarboxaldehyde using palladium on carbon as a catalyst. This method allows for efficient production of the desired compound with high yield and purity .

Chemical Reactions Analysis

4-Pyrimidinemethanol, 5-nitro- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite. This reaction forms 4-pyrimidinemethanol, 5-amino-.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-pyrimidinemethanol, 5-amino-, while oxidation of the hydroxymethyl group produces 4-pyrimidinecarboxylic acid .

Scientific Research Applications

4-Pyrimidinemethanol, 5-nitro- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Pyrimidinemethanol, 5-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. For example, the compound may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exerting its antiviral or anticancer effects . Additionally, the hydroxymethyl group can form hydrogen bonds with target proteins, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

4-Pyrimidinemethanol, 5-nitro- can be compared with other similar compounds, such as:

The uniqueness of 4-Pyrimidinemethanol, 5-nitro- lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological properties compared to other pyrimidine derivatives .

Properties

Molecular Formula

C5H5N3O3

Molecular Weight

155.11 g/mol

IUPAC Name

(5-nitropyrimidin-4-yl)methanol

InChI

InChI=1S/C5H5N3O3/c9-2-4-5(8(10)11)1-6-3-7-4/h1,3,9H,2H2

InChI Key

WNOFFJMFDMRFKL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC=N1)CO)[N+](=O)[O-]

Origin of Product

United States

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